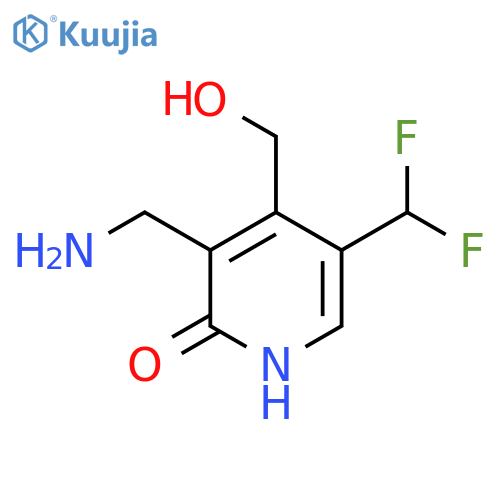

Cas no 1805993-12-7 (3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol)

1805993-12-7 structure

商品名:3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol

CAS番号:1805993-12-7

MF:C8H10F2N2O2

メガワット:204.174008846283

CID:4888917

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol 化学的及び物理的性質

名前と識別子

-

- 3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol

-

- インチ: 1S/C8H10F2N2O2/c9-7(10)5-2-12-8(14)4(1-11)6(5)3-13/h2,7,13H,1,3,11H2,(H,12,14)

- InChIKey: RXRCAKYWEGWHAV-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CNC(C(CN)=C1CO)=O)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 311

- トポロジー分子極性表面積: 75.4

- 疎水性パラメータ計算基準値(XlogP): -1.5

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029027992-500mg |

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol |

1805993-12-7 | 95% | 500mg |

$1,769.25 | 2022-04-01 | |

| Alichem | A029027992-250mg |

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol |

1805993-12-7 | 95% | 250mg |

$1,068.20 | 2022-04-01 | |

| Alichem | A029027992-1g |

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol |

1805993-12-7 | 95% | 1g |

$3,184.50 | 2022-04-01 |

3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1805993-12-7 (3-(Aminomethyl)-5-(difluoromethyl)-2-hydroxypyridine-4-methanol) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量